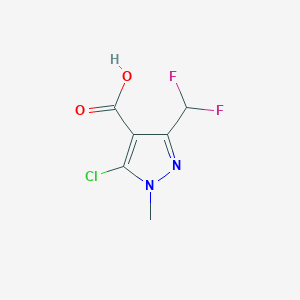

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

Molecular Formula: C₆H₅ClF₂N₂O₂ CAS No.: 1202993-11-0 Physical Properties:

- Density: 1.68 ± 0.1 g/cm³ (predicted)

- Boiling Point: 318.6 ± 42.0 °C (predicted)

- pKa: 1.95 ± 0.50 (predicted)

Structural Features:

This compound features a pyrazole ring substituted with: - A chloro group at position 5,

- A difluoromethyl group at position 3,

- A methyl group at position 1,

- A carboxylic acid group at position 2.

The difluoromethyl group enhances its polarity and metabolic stability, making it a key intermediate in agrochemicals, particularly fungicides targeting succinate dehydrogenase (SDHI) . Its synthesis often involves fluorination reactions using reagents like potassium fluoride .

Eigenschaften

IUPAC Name |

5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-11-4(7)2(6(12)13)3(10-11)5(8)9/h5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTQDSCLSCPLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599563 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202993-11-0 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method, detailed in Patent WO2014111449A1 , involves the fluorination of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde (II) using potassium fluoride (KF) as the fluorinating agent. The reaction is conducted in dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (145–155°C) for 3 hours, with tetrabutylammonium hydrogen sulfate serving as a phase transfer catalyst. The process achieves quantitative conversion (>99%) to the target compound, leveraging the nucleophilic substitution of chlorine with fluorine.

Catalytic System and Equipment

The use of KF spray-dried powder ensures high reactivity, while the phase transfer catalyst facilitates interfacial reactions between the organic and inorganic phases. Notably, the reaction must be performed in Teflon or stainless steel reactors to prevent side reactions between KF and glass surfaces.

Advantages and Limitations

-

Advantages : High conversion rates, minimal byproducts, and compatibility with continuous flow reactors.

-

Limitations : Requires specialized equipment to handle corrosive KF and elevated temperatures.

Carbointercalation-Halogenation-Cyclization Route

Synthetic Pathway

Patent CN117304112A outlines a three-step process:

-

Carbointercalation : Difluoro-chloromethane, carbon monoxide, and methyl hydrazine react under palladium catalysis (e.g., Pd(OAc)₂) with sodium formate to form an intermediate (I).

-

Halogenation : Intermediate (I) undergoes halogenation using reagents like bromine or iodine to yield intermediate (II).

-

Cyclization : Intermediate (II) reacts with propiolic acid in the presence of alkali to form the target carboxylic acid.

Key Reaction Parameters

-

Catalysts : Palladium salts (e.g., PdCl₂) paired with phosphine ligands (e.g., 1,2-bis(diisopropylphosphine)ethane) enhance reaction efficiency.

-

Temperature : Carbointercalation occurs at 80–100°C, while cyclization proceeds at room temperature.

Yield and Scalability

The method achieves an overall yield of 72–78% but faces challenges in raw material availability (e.g., difluoro-chloromethane) and waste management due to halogenated byproducts.

Grignard Exchange-Carbonylation Approach

Stepwise Synthesis

Patent CN111303035A employs a novel route starting from N-methyl-3-aminopyrazole:

-

Halogenation : Bromine or iodine substitutes the pyrazole’s 4-position.

-

Diazotization and Coupling : Diazotized intermediate reacts with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group.

-

Grignard Exchange : Isopropyl magnesium chloride facilitates halogen-lithium exchange, followed by carbonation with CO₂ to yield the carboxylic acid.

Operational Efficiency

Industrial Applicability

This method avoids high-pressure conditions and isomer formation, making it suitable for large-scale production. However, the use of Grignard reagents necessitates anhydrous conditions and stringent temperature control.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce esters or amides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study conducted on similar pyrazole derivatives indicated that introducing halogen groups could enhance activity against specific bacterial strains. The presence of the difluoromethyl group in this compound may contribute to its efficacy by improving lipophilicity and membrane penetration.

Agricultural Chemistry

This compound has potential applications in agrochemicals, particularly as a herbicide or fungicide due to its ability to inhibit certain biochemical pathways in plants and fungi.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of various pyrazole derivatives, including this compound. Results indicated that compounds with similar structures showed effective inhibition of weed growth at low concentrations, suggesting potential for development as a selective herbicide.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.

Material Science

Emerging studies suggest that pyrazole derivatives can be utilized in material science, particularly in the development of polymers and coatings due to their unique chemical properties.

Case Study: Coating Applications

Research indicates that incorporating pyrazole compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating protective coatings for industrial uses.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural versatility and bioactivity. Below is a comparative analysis of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Halogen vs. Fluorinated Groups: The chloro group in the target compound enhances binding to hydrophobic enzyme pockets, while the difluoromethyl group improves metabolic stability compared to non-fluorinated analogs . Carboxylic Acid Position: Shifting the carboxylic acid from C4 (target compound) to C3 (as in 5-Chloro-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) alters hydrogen-bonding interactions with biological targets .

Biological Activity: The target compound’s SDHI inhibition is superior to non-chlorinated analogs (e.g., 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) due to synergistic effects of Cl and CF₂H . Aryl-Substituted Analogs (e.g., 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid) exhibit lower antifungal activity but higher solubility due to aromatic π-stacking .

Physicochemical Properties: The target compound’s pKa (1.95) is lower than non-fluorinated pyrazoles (e.g., 4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid, pKa ~2.5), enhancing ionization and bioavailability in acidic environments .

Biologische Aktivität

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

- Molecular Formula : C6H5ClF2N2O2

- CAS Number : 1202993-11-0

- Molecular Weight : 192.57 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic pathways often utilize metal catalysts and specific reaction conditions to enhance yield and purity. For instance, one method involves the use of sodium hydroxide in an aqueous solution to facilitate the formation of the carboxylic acid group from the corresponding aldehyde precursor .

Antifungal Activity

One of the prominent biological activities of this compound is its antifungal properties. In a study evaluating various derivatives, this compound amides showed moderate to excellent inhibition against several phytopathogenic fungi. The most potent derivative demonstrated higher antifungal activity than the commercial fungicide boscalid, indicating its potential as a lead compound in agricultural applications .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Compounds within this class have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammation. In vivo studies indicated that certain derivatives exhibited significant edema reduction in animal models, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. These studies reveal that modifications on the pyrazole ring and substituents can significantly influence the compound's efficacy against specific biological targets. For example, alterations to the difluoromethyl group or variations in the carboxylic acid moiety can enhance potency and selectivity towards COX enzymes or fungal pathogens .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested against seven different phytopathogenic fungi. The study utilized mycelia growth inhibition assays to quantify antifungal activity. Results indicated that several derivatives, particularly those with halogen substitutions, exhibited superior antifungal effects compared to existing treatments, marking them as promising candidates for further development .

Case Study 2: Anti-inflammatory Activity Assessment

A separate investigation assessed the anti-inflammatory properties of various pyrazole derivatives using carrageenan-induced paw edema models in rats. The compounds were evaluated for their ability to reduce swelling and pain, with some exhibiting efficacy comparable to established anti-inflammatory drugs like indomethacin. Histopathological examinations revealed minimal gastrointestinal toxicity, supporting their potential as safer alternatives for chronic inflammation management .

Q & A

Basic: What are the established synthetic routes for 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

Answer:

The compound is synthesized via several key methodologies:

- Claisen Condensation Route (BASF/Syngenta): Ethyl difluoroacetate undergoes Claisen condensation to form ethyl difluoroacetoacetate, followed by cyclization with methylhydrazine to yield the pyrazole ester intermediate (DFMMP). Hydrolysis and acidification produce the final carboxylic acid .

- Bayer Route : Difluoroacetyl fluoride reacts with dimethylaminoethyl acrylate, followed by methylhydrazine cyclization and hydrolysis. This method is shorter but generates volatile dimethylamine, requiring specialized equipment .

- Solvay Route : Uses difluorochloroacetyl chloride (CDFAC) to form ethyl difluorochloroacetoacetate, which undergoes dechlorination and hydrolysis. Challenges include raw material availability and waste generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.